molecular formula C14H9F B3052344 1-Fluoro-4-(2-phenylethynyl)benzene CAS No. 405-29-8

1-Fluoro-4-(2-phenylethynyl)benzene

Cat. No.: B3052344
CAS No.: 405-29-8
M. Wt: 196.22 g/mol
InChI Key: RCOPXPNGDKPSLU-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-phenylethynyl)benzene is an organic compound with the molecular formula C14H9F and a molecular weight of 196.22 g/mol . It is a derivative of benzene, characterized by the presence of a fluoro group and a phenylethynyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

1-Fluoro-4-(2-phenylethynyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylethyl phenyl sulfoxide with potassium tert-butoxide (KOtBu) in the presence of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction mixture is heated to 80°C for catalyst activation, followed by the addition of benzyl chloride and benzaldehyde. The reaction proceeds under controlled conditions to yield the desired product.

In industrial settings, the compound can be produced using similar organic synthesis methods, often involving the use of appropriate chemical reagents and conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-Fluoro-4-(2-phenylethynyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other functional groups under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include potassium tert-butoxide, anhydrous THF, and various halogenated compounds .

Scientific Research Applications

1-Fluoro-4-(2-phenylethynyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-phenylethynyl)benzene involves its interaction with molecular targets through various pathways. The fluoro and phenylethynyl groups play a crucial role in its reactivity and binding affinity to different substrates. These interactions can lead to the formation of stable complexes, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-Fluoro-4-(2-phenylethynyl)benzene can be compared with other benzene derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-fluoro-4-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOPXPNGDKPSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449629
Record name 1-Fluoro-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-29-8
Record name 1-Fluoro-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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